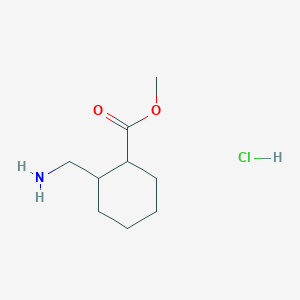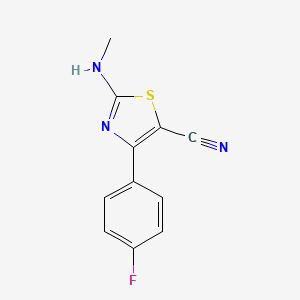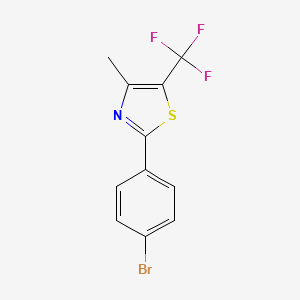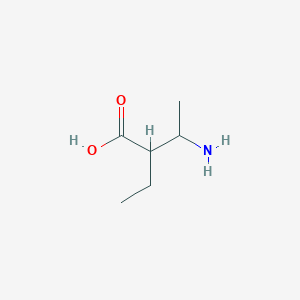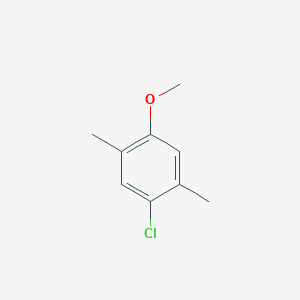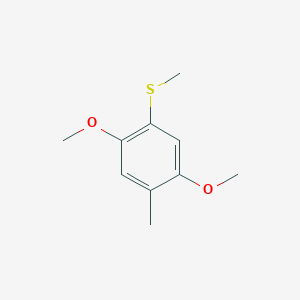
1-Propan-2-ylsulfanyl-4-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propan-2-ylsulfanyl-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a trifluoromethyl group and a propan-2-ylsulfanyl group attached to a benzene ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields, including pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
The synthesis of 1-Propan-2-ylsulfanyl-4-(trifluoromethyl)benzene can be achieved through several synthetic routes. One common method involves the radical trifluoromethylation of carbon-centered intermediates. This process typically employs photoredox catalysis, where visible light drives the formation of trifluoromethyl radicals, which then react with suitable precursors to form the desired compound . Industrial production methods may involve the use of specialized catalysts and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Propan-2-ylsulfanyl-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common reagents and conditions used in these reactions include transition metal catalysts, photoredox catalysts, and specific solvents to enhance reaction efficiency. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Propan-2-ylsulfanyl-4-(trifluoromethyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.
Biology: The compound’s unique chemical properties make it useful in the study of enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential therapeutic properties, including its role in drug development for various diseases.
Wirkmechanismus
The mechanism by which 1-Propan-2-ylsulfanyl-4-(trifluoromethyl)benzene exerts its effects involves the interaction of its trifluoromethyl group with molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, metabolic stability, and binding selectivity. These interactions often involve specific pathways and molecular targets, such as enzymes or receptors, which are crucial for the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
1-Propan-2-ylsulfanyl-4-(trifluoromethyl)benzene can be compared with other trifluoromethyl-containing compounds, such as:
Trifluoromethylbenzene: Lacks the propan-2-ylsulfanyl group, making it less versatile in certain chemical reactions.
Trifluoromethylpyridine: Contains a pyridine ring instead of a benzene ring, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combination of the trifluoromethyl and propan-2-ylsulfanyl groups, which confer distinct chemical and physical properties, making it valuable in various research and industrial applications.
Eigenschaften
IUPAC Name |
1-propan-2-ylsulfanyl-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3S/c1-7(2)14-9-5-3-8(4-6-9)10(11,12)13/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVXCXGYWLOAEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-Methyl-3-[(1Z)-2-nitro-1-propenyl]benzene](/img/structure/B8010577.png)
![N-[4-(2-amino-7-chloro-5-oxochromeno[2,3-b]pyridin-3-yl)sulfonylphenyl]acetamide](/img/structure/B8010585.png)
